Cas no 2624131-98-0 (1-Nitrosoazepane-4-carboxylic acid)

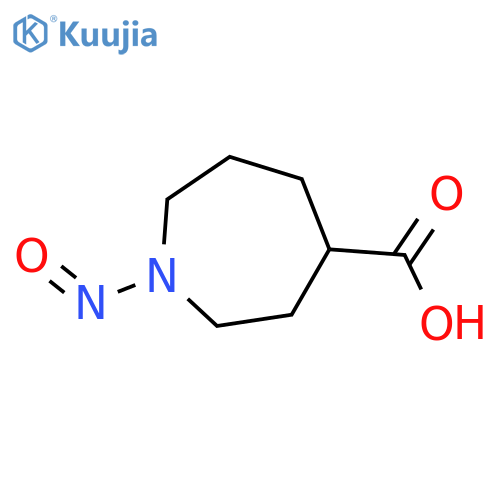

2624131-98-0 structure

商品名:1-Nitrosoazepane-4-carboxylic acid

1-Nitrosoazepane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-nitrosoazepane-4-carboxylic acid

- EN300-27752062

- 2624131-98-0

- 1-Nitrosoazepane-4-carboxylic acid

-

- インチ: 1S/C7H12N2O3/c10-7(11)6-2-1-4-9(8-12)5-3-6/h6H,1-5H2,(H,10,11)

- InChIKey: BYHKLGFUKRTAMZ-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCN(CCC1)N=O)=O

計算された属性

- せいみつぶんしりょう: 172.08479225g/mol

- どういたいしつりょう: 172.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

1-Nitrosoazepane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27752062-10.0g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 10.0g |

$5467.0 | 2025-03-19 | |

| Enamine | EN300-27752062-5.0g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 5.0g |

$3687.0 | 2025-03-19 | |

| Enamine | EN300-27752062-0.5g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 0.5g |

$1221.0 | 2025-03-19 | |

| Enamine | EN300-27752062-1g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 1g |

$1272.0 | 2023-09-09 | ||

| Enamine | EN300-27752062-5g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 5g |

$3687.0 | 2023-09-09 | ||

| Enamine | EN300-27752062-0.25g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 0.25g |

$1170.0 | 2025-03-19 | |

| Enamine | EN300-27752062-1.0g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 1.0g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-27752062-0.05g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 0.05g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-27752062-0.1g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 0.1g |

$1119.0 | 2025-03-19 | |

| Enamine | EN300-27752062-2.5g |

1-nitrosoazepane-4-carboxylic acid |

2624131-98-0 | 95.0% | 2.5g |

$2492.0 | 2025-03-19 |

1-Nitrosoazepane-4-carboxylic acid 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

2624131-98-0 (1-Nitrosoazepane-4-carboxylic acid) 関連製品

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量